molecular formula C6H6N4 B3070643 2-Azidoaniline CAS No. 1005-07-8

2-Azidoaniline

Cat. No.: B3070643
CAS No.: 1005-07-8
M. Wt: 134.14 g/mol
InChI Key: PLBXFYFBJMNSHS-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound often employs the diazotization method due to its efficiency and scalability. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).

    Photochemical Reactions: Ultraviolet light, argon matrices.

Major Products:

Mechanism of Action

Target of Action

2-Azidoaniline, a derivative of aromatic amines, is primarily used in the C–H functionalization of aromatic amines for azidation . The primary target of this compound is the C–H bond in aromatic amines . The role of this target is crucial as it allows for the successful demonstration of azidation under ultrasonication .

Mode of Action

The interaction of this compound with its target involves a catalytic application in the C–H functionalization of aromatic amines for azidation . This process is successfully demonstrated under ultrasonication . The resulting change is the production of this compound with a yield of 85%, which is higher than existing methods .

Biochemical Pathways

It’s known that the compound plays a role in the azidation of aromatic amines . The downstream effects of this process include the production of this compound, which can be further used in various chemical reactions .

Pharmacokinetics

The compound’s molecular formula is chn, and it has an average mass of 134139 Da

Result of Action

The primary result of this compound’s action is the production of this compound with a high yield . This compound is produced through the C–H functionalization of aromatic amines for azidation . The process is more efficient than existing methods, making this compound a valuable compound in this chemical reaction .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For instance, the azidation process is successfully demonstrated under ultrasonication , suggesting that the application of ultrasonic waves enhances the compound’s efficacy

Biochemical Analysis

Biochemical Properties

2-Azidoaniline plays a significant role in various biochemical reactions, particularly in the field of photochemistry. It has been studied for its ability to act as a molecular probe due to its fluorescence properties . In biochemical reactions, this compound interacts with enzymes and proteins through azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This interaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins through azide-alkyne cycloaddition reactions. This modification can alter protein function and localization, impacting gene expression and cellular metabolism. Studies have demonstrated that this compound can be used to label specific proteins within cells, allowing researchers to track their movement and interactions . Additionally, this compound has been used to study the effects of protein modifications on cell function, providing insights into cellular signaling mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper (II) complexes, which facilitate the formation of a triazole ring between the azide group of this compound and an alkyne group on a target molecule . This highly specific reaction allows for the precise labeling of biomolecules, enabling researchers to study protein-protein interactions, enzyme activity, and other molecular processes. The binding interactions of this compound with biomolecules can lead to enzyme inhibition or activation, depending on the target and context of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalytic agents . Over time, this compound may degrade, leading to a decrease in its labeling efficiency and potential long-term effects on cellular function. Researchers must carefully control experimental conditions to maintain the stability and effectiveness of this compound in their studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to label specific proteins and study their function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Researchers have observed threshold effects, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels . It is crucial to determine the optimal dosage for each experimental setup to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to other azide-containing compounds through enzymatic reactions . These pathways often involve enzymes such as cytochrome P450, which can catalyze the oxidation of this compound to form reactive intermediates. These intermediates can further react with cellular components, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its availability for biochemical reactions. Studies have shown that this compound can be efficiently taken up by cells and distributed to various cellular compartments, where it can interact with target biomolecules . The transport and distribution of this compound are critical factors in determining its effectiveness as a molecular probe.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, nucleus, or cytoplasm, depending on the experimental design and the presence of targeting sequences . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and processes it can interact with.

Properties

IUPAC Name

2-azidoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-1-2-4-6(5)9-10-8/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXFYFBJMNSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of the of 2-(2-azido-phenyl)-isoindole-1,3-dione (373 mg, 1.4 mmol) in ethanol (10 mL) was added hydrazine (140 μL, 4.24 mmol) followed by stirring for 15 minutes. The reaction mixture was poured into water and was extracted with ethyl acetate (3×25 mL). The combined extracts were washed with water and brine and were dried over magnesium sulfate. Filtration and concentration in vacuo gave a residue which was purified via radial chromatography (1 mm plate, 10% ethyl acetate/hexanes to 33% ethyl acetate/hexanes gradient elution) to give 48 mg (25%) of 2-azidophenylamine as a solid: 1H NMR (300 MHz, DMSO-d6) δ 6.98 (m, 1H), 6.86 (m, 1H), 6.66–6.55 (m, 2H).
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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